[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine
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Overview
Description
[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine is an organic compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of [3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups influences its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine .
Uniqueness
Compared to similar compounds, [3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
1393553-76-8 |
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Molecular Formula |
C7H6ClF3N2 |
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-3-13-2-5(4(6)1-12)7(9,10)11/h2-3H,1,12H2 |
InChI Key |
ZMOYMHYFSLBNST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CN)C(F)(F)F |
Origin of Product |
United States |
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